molecular formula C27H25FN2O8S B12877878 Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617697-94-6

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12877878
CAS No.: 617697-94-6
M. Wt: 556.6 g/mol
InChI Key: GJEBZNKKFSSQPQ-XUTLUUPISA-N
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Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carbonyl-containing compounds, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be developed into therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to potential treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and thiazole derivatives with various substituents. Examples include:

  • 2-(3-(3-fluorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • 2-(3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

What sets Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the fluoro, methyl, hydroxy, and trimethoxy groups allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C31H33FN2O7S\text{C}_{31}\text{H}_{33}\text{F}\text{N}_{2}\text{O}_{7}\text{S}

This structure includes various functional groups that contribute to its biological activity.

Antioxidant Activity

Studies have indicated that derivatives of the pyrrole and thiazole frameworks exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals. This activity has been quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. A minimum inhibitory concentration (MIC) study revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Anticancer Activity

Research has indicated that the compound may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The underlying mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxy groups enhance the ability to donate electrons.
  • Enzyme Inhibition : The thiazole moiety may interact with key enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : The compound has been observed to interfere with cell cycle progression in cancer cells.

Case Studies

StudyFocusFindings
Umesha et al., 2009Antioxidant ActivityDemonstrated significant radical scavenging activity using DPPH assay.
Grover et al., 2014Anticancer ActivityInduced apoptosis in breast cancer cell lines through caspase activation.
Recent Patent (WO2024127297A1)Antimicrobial PropertiesReported effective inhibition against multiple bacterial strains with low MIC values.

Properties

CAS No.

617697-94-6

Molecular Formula

C27H25FN2O8S

Molecular Weight

556.6 g/mol

IUPAC Name

methyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O8S/c1-12-7-8-14(9-16(12)28)21(31)19-20(15-10-17(35-3)23(37-5)18(11-15)36-4)30(25(33)22(19)32)27-29-13(2)24(39-27)26(34)38-6/h7-11,20,31H,1-6H3/b21-19+

InChI Key

GJEBZNKKFSSQPQ-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC)O)F

Origin of Product

United States

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